molecular formula C12H10ClNO2S B3076783 Methyl 2-(2-(2-chlorophenyl)thiazol-4-yl)acetate CAS No. 1040700-56-8

Methyl 2-(2-(2-chlorophenyl)thiazol-4-yl)acetate

Cat. No. B3076783
CAS RN: 1040700-56-8
M. Wt: 267.73 g/mol
InChI Key: QREMEPDNKHVHMK-UHFFFAOYSA-N
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Description

“Methyl 2-(2-(2-chlorophenyl)thiazol-4-yl)acetate” is a chemical compound with the CAS Number: 17969-38-9 . It has a molecular weight of 267.74 . The compound is part of the thiazole family, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Antimicrobial Activity

Thiazoles have been investigated for their antimicrobial properties. While specific studies on Methyl 2-(2-(2-chlorophenyl)thiazol-4-yl)acetate are limited, related thiazole derivatives have shown promise as antimicrobial agents. For instance, sulfathiazole, an antimicrobial drug, contains a thiazole ring. Researchers continue to explore novel thiazole-based compounds for their antibacterial and antifungal effects .

Antiviral Potential

Although direct studies on this specific compound are scarce, thiazoles have been associated with antiviral activity. Ritonavir, an antiretroviral drug, contains a thiazole moiety. Investigating the antiviral potential of Methyl 2-(2-(2-chlorophenyl)thiazol-4-yl)acetate could be worthwhile .

Antitumor and Cytotoxic Effects

Thiazoles have demonstrated antitumor and cytotoxic properties. Researchers synthesized thiazole derivatives and evaluated their effects on human tumor cell lines. One compound exhibited potent activity against prostate cancer cells .

Mechanism of Action

While the specific mechanism of action for “Methyl 2-(2-(2-chlorophenyl)thiazol-4-yl)acetate” is not provided in the retrieved sources, thiazole derivatives have been found to inhibit some metabolic enzymes such as AChE (acetylcholinesterase I and II) and could be used as candidate drugs in the treatment of some diseases .

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

properties

IUPAC Name

methyl 2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c1-16-11(15)6-8-7-17-12(14-8)9-4-2-3-5-10(9)13/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREMEPDNKHVHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CSC(=N1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-(2-chlorophenyl)thiazol-4-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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